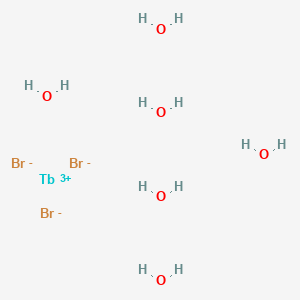
Terbium(III) bromide hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III) bromide hexahydrate is a crystalline chemical compound with the formula TbBr₃·6H₂O. It is a white solid that is soluble in water and has a molar mass of 398.637 g/mol . This compound is part of the lanthanide series and is known for its unique properties, including its ability to form complexes with various ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium(III) bromide hexahydrate can be synthesized by heating terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows : [ \text{Tb}_2\text{O}_3 + 6 \text{NH}_4\text{Br} \rightarrow 2 \text{TbBr}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the compound can be produced by dissolving terbium oxide in hydrobromic acid, followed by crystallization to obtain the hexahydrate form. The process involves careful control of temperature and concentration to ensure the formation of the desired product.
Types of Reactions:
Dehydration: When heated, this compound dehydrates to form terbium oxybromide (TbOBr).
Complex Formation: It can form complexes with various ligands, such as 1,10-phenanthroline and ascorbic acid.
Common Reagents and Conditions:
Dehydration: Heating the hexahydrate.
Complex Formation: Using ligands like 1,10-phenanthroline in aqueous solutions.
Major Products:
Dehydration: Terbium oxybromide (TbOBr).
Complex Formation: Various terbium-ligand complexes.
Scientific Research Applications
Terbium(III) bromide hexahydrate has several applications in scientific research:
Fluorescent Probes: It is used as a fluorescent probe for molecular detection of ascorbic acid.
Plant Physiology Studies: It has been studied for its effects on signaling molecules in plants, such as gibberellic acid and abscisic acid.
Material Science: It is used in the synthesis of terbium-doped materials for various optical applications.
Mechanism of Action
The mechanism by which terbium(III) bromide hexahydrate exerts its effects is primarily through its ability to form complexes with various ligands. These complexes can exhibit unique photophysical properties, such as fluorescence, which makes them useful in analytical chemistry and biological research . In plants, terbium ions can affect signaling molecules, leading to changes in physiological and biochemical processes .
Comparison with Similar Compounds
Terbium(III) chloride (TbCl₃): Similar in structure and properties, often used in similar applications.
Terbium(III) fluoride (TbF₃): Another terbium halide with distinct properties, such as higher density and different solubility.
Uniqueness: Terbium(III) bromide hexahydrate is unique due to its specific crystal structure and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in fluorescence-based applications and in studies involving plant physiology .
Properties
Molecular Formula |
Br3H12O6Tb |
|---|---|
Molecular Weight |
506.73 g/mol |
IUPAC Name |
terbium(3+);tribromide;hexahydrate |
InChI |
InChI=1S/3BrH.6H2O.Tb/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
InChI Key |
QCVSBMFWGOYMOK-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[Br-].[Br-].[Br-].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)

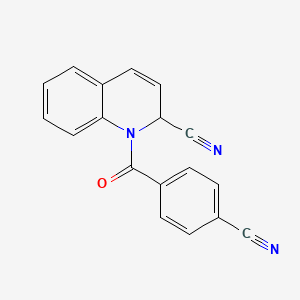
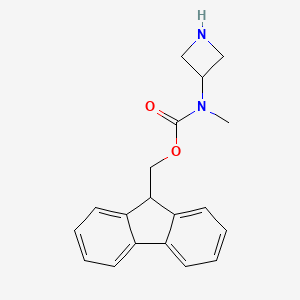

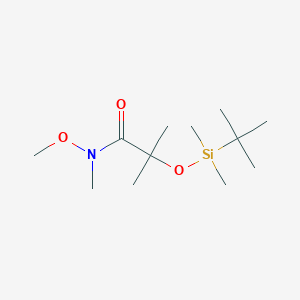
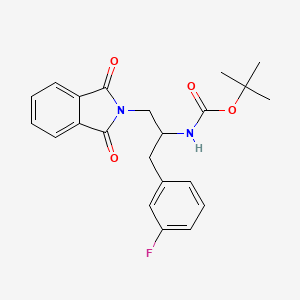
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)




